molecular formula C16H10F4N2O3 B10934924 2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B10934924
M. Wt: 354.25 g/mol
InChI Key: YHEZUFCAOJHGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of difluoromethoxy groups on the phenyl rings enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(difluoromethoxy)benzohydrazide with 4-(difluoromethoxy)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of difluoromethoxy groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties The presence of two difluoromethoxy groups enhances its stability and reactivity compared to similar compounds

Properties

Molecular Formula

C16H10F4N2O3

Molecular Weight

354.25 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H10F4N2O3/c17-15(18)23-10-7-5-9(6-8-10)13-21-22-14(25-13)11-3-1-2-4-12(11)24-16(19)20/h1-8,15-16H

InChI Key

YHEZUFCAOJHGKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC(F)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.